molecular formula C11H11F2NO2 B11744456 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine

Cat. No.: B11744456
M. Wt: 227.21 g/mol
InChI Key: NEWRZOUHQJXCQT-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine is an organic compound that features a cyclopropane ring attached to a methanamine group, with a 2,2-difluoro-1,3-benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with cyclopropanecarboxylic acid derivatives. One common method involves the use of 2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile as a starting material, which undergoes cyclopropanation followed by amination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
  • 2,2-Difluoro-1-phenyl-cyclopropanecarboxylic acid
  • 5-bromo-2,2-difluoro-1,3-benzodioxole

Uniqueness

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine is unique due to its combination of a cyclopropane ring and a difluorobenzodioxole moiety. This structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H11F2NO2

Molecular Weight

227.21 g/mol

IUPAC Name

[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]methanamine

InChI

InChI=1S/C11H11F2NO2/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5H,3-4,6,14H2

InChI Key

NEWRZOUHQJXCQT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC3=C(C=C2)OC(O3)(F)F

Origin of Product

United States

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